(R)-4-Methyl Ketoprofen

COX-2 Inhibition Enantioselectivity NSAID Pharmacology

(R)-4-Methyl Ketoprofen provides complete COX-1/COX-2 ablation for unambiguous analysis of non-COX analgesic and anti-inflammatory pathways (cytokine modulation, NF-κB). Unlike R-Ketoprofen, it eliminates confounding chiral inversion (≤46% in vivo). As the terminal metabolite, it delivers cleaner pharmacokinetic data. Mandated as Ketoprofen EP Impurity D / USP Related Compound A for ANDA HPLC method validation. Superior GI safety profile versus racemates and (S)-enantiomers. This is the only scientifically valid probe for isolating R-enantiomer pharmacology without prostaglandin interference. Order with full analytical certification.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
Cat. No. B13854158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl Ketoprofen
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O
InChIInChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1
InChIKeyPXERNXYPPAUBJI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methyl Ketoprofen: Chiral NSAID Derivative for Targeted Pain and Inflammation Research


(R)-4-Methyl Ketoprofen (CAS 107257-20-5) is the optically pure R-enantiomer of 4-Methyl Ketoprofen, a methylated derivative within the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). As a chiral probe, this compound is instrumental in dissecting COX-independent analgesic pathways. While the (S)-enantiomer is a potent cyclooxygenase (COX) inhibitor (COX-2 IC50 = 0.024 µmol/L) [1], the (R)-enantiomer, including this 4-methyl analog, demonstrates negligible COX inhibition [2]. However, it retains significant analgesic and anti-inflammatory activities via alternative mechanisms, such as cytokine modulation [3]. This differential pharmacology positions (R)-4-Methyl Ketoprofen as a critical tool for research seeking to isolate non-COX mediated effects and reduce COX-associated gastrointestinal liabilities [4].

Why (R)-4-Methyl Ketoprofen Cannot Be Replaced by Other Profen NSAIDs or Racemic Mixtures


Procurement of generic racemic Ketoprofen, (S)-Ketoprofen (Dexketoprofen), or even R-Ketoprofen as a substitute for (R)-4-Methyl Ketoprofen is scientifically flawed and will invalidate experimental outcomes. Critically, the 4-methyl substitution is a specific structural modification. While the (R)-enantiomers of profens are known to possess COX-independent analgesic activity, (R)-4-Methyl Ketoprofen is also identified as a primary metabolite of R-Ketoprofen . Substituting with the parent compound R-Ketoprofen introduces the confounding variable of metabolic conversion and chiral inversion, a process where up to 46% of R-Ketoprofen can be converted to the COX-inhibiting S-enantiomer in vivo [1]. Using the pure (R)-4-methyl metabolite bypasses this complexity. Furthermore, using racemic 4-Methyl Ketoprofen or the potent S-enantiomer will trigger COX inhibition, obscuring the very non-COX mechanisms (e.g., cytokine regulation) that this compound is used to investigate [2]. The distinct, non-interchangeable pharmacology of each enantiomer and the specific 4-methyl modification demand the use of the pure (R)-4-Methyl Ketoprofen entity to ensure experimental specificity and reproducibility.

Quantitative Differentiation of (R)-4-Methyl Ketoprofen from Analogs


COX-2 Inhibitory Activity: (R)- vs. (S)-Enantiomers of 2-Arylpropionic Acids

The (R)-enantiomers of chiral NSAIDs, including (R)-4-Methyl Ketoprofen, are functionally inactive as cyclooxygenase (COX) inhibitors. This is a stark contrast to their (S)-counterparts. For the closely related S-Ketoprofen, COX-2 inhibition is potent (IC50 = 0.024 µmol/L) [1]. In contrast, (R)-Ketoprofen and its analogs show negligible inhibition (<40% inhibition at >1 µmol/L) [1]. This differential activity is foundational for using (R)-4-Methyl Ketoprofen as a probe to dissect COX-independent mechanisms of analgesia and inflammation, eliminating COX-mediated confounding effects present with racemic or (S)-enantiomer use.

COX-2 Inhibition Enantioselectivity NSAID Pharmacology

Analgesic Efficacy vs. Ulcerogenic Potential: R-Enantiomer vs. S-Enantiomer Profile

While the (S)-enantiomers of NSAIDs are potent analgesics, their efficacy is tightly linked to COX inhibition and significant gastrointestinal (GI) toxicity. (R)-enantiomers, however, exhibit a dissociated pharmacological profile. Studies on R-Ketoprofen demonstrate potent analgesic activity that is decoupled from COX inhibition and is associated with a minimal ulcerogenic potential [1]. In contrast, S-Ketoprofen's analgesic effect is reduced and its gastric toxicity exacerbated by its amplification of inflammatory cytokines like TNF [2]. This favorable efficacy-to-toxicity ratio is a class-defining feature of R-profens and is the key reason for selecting (R)-4-Methyl Ketoprofen in studies focused on safer analgesic mechanisms.

Analgesia Gastrointestinal Safety COX-Independent

Metabolic Fate and Experimental Clarity: (R)-4-Methyl Ketoprofen vs. (R)-Ketoprofen

(R)-4-Methyl Ketoprofen is a direct metabolite of (R)-Ketoprofen . Using the parent compound (R)-Ketoprofen in vivo introduces a major confounding factor: unidirectional chiral inversion to the COX-active S-enantiomer. In a perfused rat liver model, 46% of R-Ketoprofen was inverted to S-Ketoprofen [1]. This metabolic conversion complicates the interpretation of in vivo efficacy, as observed effects cannot be solely attributed to the administered R-isomer. In contrast, (R)-4-Methyl Ketoprofen, as a terminal metabolite, is not expected to undergo this inversion, providing a cleaner pharmacokinetic profile for studying pure R-enantiomer pharmacology.

Metabolism Chiral Inversion Pharmacokinetics

Regulatory Relevance: (R)-4-Methyl Ketoprofen as a Key Impurity Marker

Beyond its research applications, (R)-4-Methyl Ketoprofen serves a critical and distinct role in pharmaceutical quality control and regulatory compliance. The compound, in its racemic form (rac-4'-Methyl Ketoprofen), is officially designated as Ketoprofen EP Impurity D and Ketoprofen USP Related Compound A . This established regulatory status makes it an essential reference standard for developing and validating analytical methods (e.g., HPLC) to ensure the purity, safety, and efficacy of Ketoprofen drug products . Its use is mandated for impurity profiling in Abbreviated New Drug Applications (ANDAs) and commercial production.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Optimal Applications for (R)-4-Methyl Ketoprofen in Research and Quality Control


Dissecting COX-Independent Analgesic and Anti-Inflammatory Mechanisms

Ideal for in vitro and ex vivo studies requiring the complete ablation of COX-1/COX-2 activity while retaining R-enantiomer-mediated pharmacology. (R)-4-Methyl Ketoprofen serves as a specific molecular probe to investigate alternative pathways, such as the modulation of inflammatory cytokines (e.g., TNF, IL-8), without the confounding influence of prostaglandin synthesis inhibition that occurs with (S)-enantiomers or racemic mixtures [REFS-1, REFS-2].

In Vivo Models of Pain and Inflammation with Reduced GI Toxicity

For preclinical in vivo studies where the gastric and intestinal toxicity of standard NSAIDs is a limiting factor. The class of R-profens, including (R)-4-Methyl Ketoprofen, offers a superior safety profile with minimal ulcerogenic potential compared to S-enantiomers [1]. This allows for the investigation of analgesic and anti-inflammatory efficacy at higher doses or over longer durations without the confounding effects of GI damage that can compromise animal welfare and study endpoints [2].

Pharmacokinetic and Drug Metabolism Studies of R-Profens

As a terminal metabolite of (R)-Ketoprofen [1], (R)-4-Methyl Ketoprofen is the preferred compound for studying the downstream fate and clearance of R-profens. Unlike its parent, its use eliminates the variable of unidirectional chiral inversion (up to 46% for R-Ketoprofen) [2], providing a cleaner system for accurately modeling pharmacokinetic parameters and understanding the disposition of the pure R-enantiomer.

Pharmaceutical Quality Control and Impurity Profiling

A mandated reference standard for analytical laboratories in the pharmaceutical industry. It is required for the development and validation of stability-indicating HPLC methods for Ketoprofen API and finished dosage forms [1]. Its use is critical for quantifying Ketoprofen EP Impurity D / USP Related Compound A [2] to meet regulatory filing requirements (e.g., ANDA) and to ensure batch-to-batch consistency and patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Methyl Ketoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.